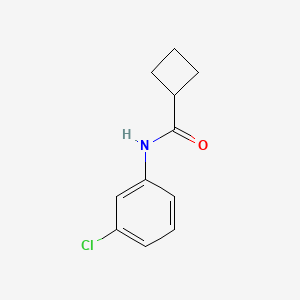

N-(3-chlorophenyl)cyclobutanecarboxamide

Description

Contextual Significance of Cyclobutanecarboxamide (B75595) Derivatives in Organic Synthesis and Beyond

Cyclobutane-containing molecules are prized motifs in medicinal chemistry and materials science. nih.govlifechemicals.com The cyclobutane (B1203170) ring offers a three-dimensional scaffold that is conformationally restricted, a desirable feature in drug design for optimizing interactions with biological targets. nih.gov Cyclobutanecarboxamides, in particular, are found in a variety of biologically active molecules. nih.gov

The synthesis of functionalized cyclobutanes can be challenging due to the inherent ring strain. nih.gov However, methods such as the aminocarbonylation of cyclobutanols have been developed to access cyclobutanecarboxamide derivatives. nih.gov These synthetic strategies open avenues for creating diverse libraries of compounds for screening and development. The unique puckered structure of the cyclobutane ring can also influence the metabolic stability and pharmacokinetic properties of drug candidates. nih.gov

Beyond pharmaceuticals, cyclobutane derivatives are utilized in organic synthesis as versatile building blocks for constructing more complex molecular architectures. lifechemicals.com

Interdisciplinary Relevance of N-(3-chlorophenyl)cyclobutanecarboxamide Research Paradigms

The interdisciplinary relevance of this compound stems from the convergence of organic synthesis, medicinal chemistry, and materials science. The N-aryl amide linkage is a common feature in many biologically active compounds, and the 3-chlorophenyl substituent can significantly impact a molecule's electronic and lipophilic properties, which are crucial for its biological activity.

For instance, various N-(chlorophenyl) amides and related structures have been investigated for their potential as anticonvulsant and analgesic agents. mdpi.com The amide functional group is known to be important in drug design, with many amide-containing compounds exhibiting neuroleptic properties. nih.gov While specific research on the biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other pharmacologically active compounds suggests its potential for investigation in various therapeutic areas.

The synthesis of this and related compounds can be approached through established methods for amide bond formation. A common and plausible route involves the reaction of cyclobutanecarbonyl chloride with 3-chloroaniline (B41212). This straightforward synthetic accessibility allows for the potential generation of a wide range of derivatives for further study.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO |

| Molecular Weight | 210.67 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1CC1C(=O)NC2=CC(=CC=C2)Cl |

| InChI Key | InChI=1S/C11H12ClNO/c12-9-4-2-5-10(6-9)13-11(14)8-3-1-7-8/h2,4-6,8H,1,3,7H2,(H,13,14) |

| Appearance | Predicted: Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-9-5-2-6-10(7-9)13-11(14)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTPEKDVZVAYNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N 3 Chlorophenyl Cyclobutanecarboxamide

Reactions Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring, a four-membered cycloalkane, is characterized by significant ring strain, which makes it susceptible to reactions that relieve this strain. mdpi.com However, unsubstituted cyclobutane is often kinetically stable. arxiv.orgchemistryviews.org The reactivity is greatly influenced by substituents that can stabilize intermediates formed during ring-opening processes.

Ring-Opening Reactions of Cyclobutanes and Cyclobutenes

The thermal decomposition of cyclobutane typically proceeds through a biradical mechanism to yield two ethylene (B1197577) molecules. arxiv.org This process, however, requires high temperatures. The presence of substituents, particularly donor and acceptor groups on adjacent carbons (a "donor-acceptor" cyclobutane), can significantly facilitate ring-opening under milder conditions, often catalyzed by Lewis acids. acs.org In such cases, nucleophilic attack can lead to the cleavage of a carbon-carbon bond in the ring. chemistryviews.orgacs.orgresearchgate.net For N-(3-chlorophenyl)cyclobutanecarboxamide, while it is not a classic donor-acceptor cyclobutane, the amide functionality can influence reactivity, potentially participating in more complex transformations under specific catalytic conditions. nih.gov

Ring-opening can also be initiated by radical precursors under photoredox catalysis, providing a modular route to functionalized cyclobutenes. nih.gov

Nucleophilic and Electrophilic Reactivity of the Cyclobutane Scaffold

Unactivated cyclobutanes are generally unreactive toward nucleophiles and electrophiles due to their nonpolar nature and kinetic stability. chemistryviews.org However, the presence of activating groups, such as electron-withdrawing groups, can render the cyclobutane susceptible to nucleophilic attack, leading to ring-opening. bohrium.comresearchgate.net For instance, cyclobutanes with geminal ester groups react with various nucleophiles like electron-rich arenes, thiols, and selenols in the presence of a Lewis acid catalyst to yield ring-opened products. chemistryviews.orgacs.org

Electrophilic reactions on the cyclobutane ring are less common but can occur. For example, anodic oxidation can generate electrophilic alkene radical cations that undergo cycloaddition reactions to form cyclobutane rings. nih.gov While this pertains to formation rather than reactivity of a pre-existing ring, it highlights the potential for radical cation intermediates. The reactivity of the this compound ring itself towards electrophiles would be low, with any electrophilic attack more likely to occur on the electron-rich 3-chlorophenyl ring.

Reactivity of the Amide Linkage

The amide bond is notably stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. nih.govmasterorganicchemistry.com Consequently, reactions like hydrolysis require harsh conditions such as strong acids or bases and heat. youtube.combyjus.comchemguide.co.uk

Amide Bond Hydrolysis Mechanisms under Acidic and Basic Conditions

Mechanism Steps (Acidic):

Protonation of the carbonyl oxygen. masterorganicchemistry.com

Nucleophilic attack by water on the carbonyl carbon. byjus.com

Proton transfer from the attacking oxygen to the nitrogen atom. byjus.com

Elimination of the protonated amine (3-chloroaniline).

Deprotonation of the resulting carbonyl to form cyclobutanecarboxylic acid.

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, directly attacking the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com This forms a tetrahedral intermediate. libretexts.orgumich.edu The reformation of the carbonyl double bond results in the elimination of the 3-chloroanilide anion (R-NH⁻) as the leaving group, which is a very poor leaving group. libretexts.orgchemistrysteps.com This step is generally unfavorable but is driven forward by the subsequent irreversible acid-base reaction where the strongly basic anilide anion deprotonates the newly formed cyclobutanecarboxylic acid. chemistrysteps.com The final products are the sodium salt of cyclobutanecarboxylic acid and 3-chloroaniline (B41212). chemguide.co.uk Because a full equivalent of base is consumed, this reaction is considered base-promoted rather than base-catalyzed. libretexts.org

| Condition | Key Steps | Products | Reversibility |

| Acidic | 1. O-protonation2. H₂O attack3. Proton transfer4. Amine elimination | Cyclobutanecarboxylic acid + 3-chloroanilinium salt | Irreversible youtube.com |

| Basic | 1. OH⁻ attack2. Tetrahedral intermediate3. Amide ion elimination4. Deprotonation of acid | Cyclobutanecarboxylate salt + 3-chloroaniline | Irreversible libretexts.org |

Transamidation and Other Amide Bond Transformations

Transamidation, the exchange of the amine portion of an amide with a different amine, is a challenging but valuable transformation. Direct transamidation is difficult due to the poor leaving group ability of the amide anion. chemistrysteps.com Modern synthetic methods often overcome this by activating the amide. nih.govnsf.gov One common strategy involves N-activation, for instance, by installing a Boc or Ts group on the amide nitrogen. researchgate.netnsf.gov This "twists" the amide bond, disrupts the resonance stabilization, and facilitates cleavage of the N-C(O) bond. nih.govresearchgate.net

For this compound, a potential transamidation pathway could involve:

N-Activation: Reaction with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form an N-Boc activated amide.

Nucleophilic Exchange: Treatment of the activated amide with a different amine (e.g., R-NH₂) in the presence of a catalyst (such as a Nickel-NHC complex) or a strong base (like LiHMDS) to displace the N-(tert-butoxycarbonyl)-3-chloroanilide group. nih.govnsf.gov

These catalyzed reactions provide a non-conventional pathway for amide bond formation under milder conditions than hydrolysis. nsf.govresearchgate.net

Influence of Substituents on Reaction Pathways

Stereochemical Control in Cyclobutane-Amide Systems

The stereochemistry of reactions involving the cyclobutane ring in this compound is largely dictated by the puckered nature of the four-membered ring and the steric demands of the N-(3-chlorophenyl)carboxamide group. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. researchgate.net This conformational preference can create distinct steric environments on the two faces of the ring, leading to facial selectivity in addition reactions.

The N-(3-chlorophenyl)carboxamide substituent, being sterically demanding, will preferentially occupy a pseudo-equatorial position on the cyclobutane ring to minimize steric strain. This preferred conformation can influence the trajectory of incoming reagents, directing them to the less hindered face of the ring. For instance, in reactions such as catalytic hydrogenation or epoxidation of a substituted cyclobutane ring, the amide group can act as a directing group, leading to the formation of a specific diastereomer.

The stereochemical outcome of reactions can also be influenced by the potential for intramolecular interactions. While not as common as in larger ring systems, hydrogen bonding or other non-covalent interactions between the amide functionality and a reagent or catalyst can play a role in directing the stereochemical course of a reaction. The ability to control the stereochemistry is pivotal in the synthesis of complex molecules where specific spatial arrangements of atoms are required. calstate.edu

Illustrative data on how the stereochemistry of a substituent on the cyclobutane ring can direct the outcome of a hypothetical reaction is presented in Table 1.

| Reactant Stereochemistry | Reaction Condition | Expected Major Product Diastereomer | Rationale for Stereoselectivity |

|---|---|---|---|

| cis-Substituent relative to amide | Facial addition of a bulky reagent | trans-Product | The cis-substituent and the amide group sterically hinder one face of the cyclobutane ring, directing the reagent to the opposite, less hindered face. |

| trans-Substituent relative to amide | Facial addition of a bulky reagent | cis-Product | The trans-substituent leaves the face of the ring cis to the amide group more accessible to the incoming reagent. |

Electronic and Steric Effects of the Chlorophenyl Group on Reactivity

The 3-chlorophenyl group has a profound impact on the reactivity of the amide linkage and the aromatic ring itself through a combination of electronic and steric effects. These effects can modulate the reaction pathways in various chemical transformations.

Electronic Effects:

The chlorine atom at the meta position of the phenyl ring exerts a dual electronic influence: it is electron-withdrawing through its inductive effect (-I) and electron-donating through its resonance effect (+R). However, for halogens, the inductive effect generally outweighs the resonance effect. researchgate.net The meta-positioning of the chlorine atom in this compound primarily results in an inductive electron withdrawal from the aromatic ring.

This electron-withdrawing nature of the 3-chlorophenyl group decreases the electron density on the amide nitrogen. A lower electron density on the nitrogen atom can influence the reactivity of the amide bond in several ways:

Amide Hydrolysis: The reduced basicity of the nitrogen atom can make the amide bond more susceptible to hydrolysis under certain conditions, as the nitrogen becomes a better leaving group.

N-H Acidity: The electron-withdrawing group increases the acidity of the N-H proton, making deprotonation easier. This can be a critical factor in reactions where the amide is used as a nucleophile after deprotonation.

Reactivity of the Aromatic Ring: The chlorine atom deactivates the aromatic ring towards electrophilic substitution reactions due to its electron-withdrawing inductive effect. Electrophilic attack will be directed to the ortho and para positions relative to the chlorine atom, and to the ortho position relative to the amide group, which is an activating group.

A summary of the expected electronic effects of the 3-chlorophenyl group is presented in Table 2.

| Electronic Effect | Influence on the Molecule | Consequence for Reactivity |

|---|---|---|

| Inductive Effect (-I) of Chlorine | Withdraws electron density from the phenyl ring and, by extension, the amide nitrogen. | Decreases the nucleophilicity of the amide nitrogen; increases the acidity of the N-H proton; deactivates the phenyl ring to electrophilic substitution. |

| Resonance Effect (+R) of Chlorine | Donates electron density to the phenyl ring (ortho and para positions). | Partially counteracts the inductive effect, but the overall effect is deactivating. Directs incoming electrophiles to ortho/para positions relative to the chlorine. |

Steric Effects:

In reactions such as N-alkylation or acylation, the steric profile of the this compound can affect the reaction rate and, in some cases, the feasibility of the reaction. The orientation of the chlorophenyl ring relative to the cyclobutane ring can create a sterically crowded environment that may hinder certain transformations. For example, in enzyme-catalyzed reactions, the specific shape and steric bulk of the entire molecule will determine its ability to fit into the active site of an enzyme.

Advanced Spectroscopic and Structural Characterization of N 3 Chlorophenyl Cyclobutanecarboxamide

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of N-(3-chlorophenyl)cyclobutanecarboxamide in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and the spatial arrangement of the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, confirms the presence of the key functional groups. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-chlorophenyl ring, the amide proton (N-H), and the protons of the cyclobutane (B1203170) ring. The aromatic region typically displays complex splitting patterns due to spin-spin coupling between non-equivalent protons. The amide proton often appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The cyclobutane protons present a complex set of multiplets due to their diastereotopic nature arising from the puckered ring structure.

Two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment and detailed structural analysis. numberanalytics.com

COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of connections within the cyclobutane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting the distinct structural fragments, such as linking the cyclobutane carbonyl carbon to the cyclobutane protons and the amide proton to the aromatic ring. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY or its 1D equivalent, NOE, can provide information about the through-space proximity of protons, which is instrumental in determining the molecule's preferred conformation, particularly the relative orientation of the cyclobutane and phenyl rings.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | ~8.0-9.5 (broad s) | N/A |

| Carbonyl (C=O) | N/A | ~174-176 |

| Cyclobutane-CH | ~3.1-3.3 (m) | ~38-40 |

| Cyclobutane-CH₂ (β) | ~2.2-2.4 (m) | ~25-27 |

| Cyclobutane-CH₂ (γ) | ~1.8-2.0 (m) | ~18-20 |

| Aromatic C-1' | N/A | ~139-141 |

| Aromatic C-2' | ~7.6-7.8 (t) | ~120-122 |

| Aromatic C-3' | N/A | ~134-136 |

| Aromatic C-4' | ~7.2-7.3 (t) | ~129-131 |

| Aromatic C-5' | N/A | ~123-125 |

| Aromatic C-6' | ~7.0-7.2 (d) | ~118-120 |

The cyclobutane ring is not planar but exists in a dynamic equilibrium of puckered conformations. The precise geometry of this ring can be inferred from the analysis of proton-proton coupling constants (J-values). nih.gov The vicinal coupling constants (³JHH) between protons on adjacent carbons are particularly informative. The magnitude of these couplings is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

In cyclobutane systems, proton-proton coupling constants are known to be highly variable, with cis vicinal couplings typically ranging from 4.6 to 11.5 Hz and trans vicinal couplings from 2.0 to 10.7 Hz. acs.org A detailed analysis of these values, often aided by computational modeling, can help determine the puckering angle of the ring and whether the carboxamide substituent preferentially occupies an axial or equatorial position in the dominant conformation. Furthermore, long-range couplings (e.g., ⁴JHH) across the ring can provide additional constraints for assessing the ring's geometry and inherent strain. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive and high-resolution structural information for a molecule in its solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions within the crystal lattice. nih.gov

A key structural feature of this compound is the amide linkage. X-ray analysis would confirm the planarity of the C-C(=O)N-C atoms. The amide bond in such acyclic structures almost invariably adopts a trans conformation due to lower steric hindrance. The analysis would also reveal the dihedral angle between the plane of the amide group and the plane of the 3-chlorophenyl ring.

In the crystal lattice, molecules are organized through intermolecular forces. The most significant of these for this compound is hydrogen bonding. The amide group contains a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). It is highly probable that crystal structures would reveal intermolecular N-H···O hydrogen bonds, linking molecules into chains or dimers. nih.govnih.gov These interactions are fundamental to the stability and packing of the crystal.

Unlike cyclohexane, which has a clear chair conformation, the cyclobutane ring is more flexible and adopts a puckered conformation to relieve ring strain. acs.org X-ray crystallography can precisely determine the degree of puckering and the specific conformation adopted in the solid state. This provides a static image of the ring geometry, which exists as a dynamic equilibrium in solution. In cases where the molecule crystallizes in a chiral space group or as a racemate, crystallography can distinguish and characterize the individual enantiomers and their spatial arrangement relative to one another.

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| C=O bond length | ~1.23 Å |

| C-N (amide) bond length | ~1.34 Å |

| N-H···O hydrogen bond distance | ~2.9 Å |

| N-H···O hydrogen bond angle | ~170° |

| Dihedral angle (amide plane/aryl plane) | ~5-30° |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₁H₁₂ClNO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺), confirming its elemental formula. The presence of chlorine would be readily identified by the characteristic isotopic pattern of the molecular ion, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Under electron ionization (EI), the molecule undergoes fragmentation in a predictable manner. The resulting mass spectrum serves as a molecular fingerprint. Key fragmentation pathways would likely include:

Alpha-cleavage: The most common fragmentation for amides involves cleavage of the bond adjacent to the carbonyl group. This could lead to the formation of a cyclobutylcarbonyl cation ([C₄H₇CO]⁺) or a 3-chlorophenylamino radical cation.

Amide Bond Cleavage: Scission of the amide C-N bond can generate ions corresponding to the 3-chloroaniline (B41212) cation ([ClC₆H₄NH₂]⁺˙) or the cyclobutanecarboxamide (B75595) cation.

Loss of Chlorine: Fragmentation may involve the loss of a chlorine atom from the molecular ion or subsequent fragment ions.

Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo cleavage, typically leading to the loss of ethene (C₂H₄).

| m/z (for ³⁵Cl) | Proposed Fragment Ion Structure | Formula |

|---|---|---|

| 210/212 | [M+H]⁺ (Molecular Ion + H) | [C₁₁H₁₃ClNO]⁺ |

| 209/211 | [M]⁺˙ (Molecular Ion) | [C₁₁H₁₂ClNO]⁺˙ |

| 127/129 | [ClC₆H₄NH₂]⁺˙ (3-chloroaniline) | [C₆H₆ClN]⁺˙ |

| 111/113 | [ClC₆H₄]⁺ (Chlorophenyl cation) | [C₆H₄Cl]⁺ |

| 83 | [C₄H₇CO]⁺ (Cyclobutylcarbonyl cation) | [C₅H₇O]⁺ |

| 69 | [C₅H₉]⁺ (Cyclopentyl cation, rearranged) or [C₄H₅O]⁺ | [C₅H₉]⁺ / [C₄H₅O]⁺ |

| 55 | [C₄H₇]⁺ (Cyclobutyl cation) | [C₄H₇]⁺ |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The exact mass is calculated using the masses of the most abundant isotopes of each element. missouri.edu For this compound, with a molecular formula of C₁₁H₁₂ClNO, the theoretical exact mass provides a precise benchmark for experimental verification. missouri.edusisweb.com

An experimentally determined mass that closely matches the theoretical value, typically within a few parts per million (ppm), confirms the molecular formula with a high degree of confidence. youtube.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass Calculation for this compound (C₁₁H₁₂ClNO)

| Element | Count | Most Abundant Isotope Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (H) | 12 | 1.007825 | 12.093900 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total | | Theoretical Exact Mass | 211.060742 |

This interactive table outlines the calculation of the monoisotopic mass.

Tandem Mass Spectrometry for Structural Information from Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is employed to gain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, providing a virtual fingerprint. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

The fragmentation of amides typically occurs at the amide bond. youtube.com Key predicted fragmentation pathways for this compound include:

Cleavage of the amide bond: This is a primary fragmentation route. It can result in the formation of a cyclobutanecarbonyl cation or a protonated 3-chloroaniline.

Loss of neutral molecules: Fragments can arise from the loss of small neutral molecules like carbon monoxide (CO) from the acylium ion. youtube.com

Ring fragmentation: The cyclobutyl and chlorophenyl rings can also undergo fragmentation, yielding further structural clues.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 212.068 | 128.031 | C₄H₆O | [3-chloroaniline+H]⁺ |

| 212.068 | 154.026 | C₄H₈ | [N-(3-chlorophenyl)formamide radical cation+H]⁺ |

| 212.068 | 83.050 | C₇H₇ClN | [Cyclobutanecarbonyl]⁺ |

| 128.031 | 92.052 | HCl | [Aniline+H]⁺ |

This interactive table details the expected fragmentation patterns and resulting ions.

Chromatographic and Other Analytical Methodologies in this compound Research

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various samples. High-performance liquid chromatography and gas chromatography are the principal methods used.

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds and separating them from complex mixtures. A robust reversed-phase HPLC (RP-HPLC) method is ideal for analyzing this compound. ijprajournal.com The method's development involves optimizing several parameters to achieve good resolution and peak shape. nih.gov

A typical method would utilize a C18 stationary phase, which is effective for retaining moderately non-polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a small amount of acid like formic or acetic acid to improve peak shape. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the chlorophenyl group exhibits strong absorbance.

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

This interactive table presents a standard set of parameters for an HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. atlantis-press.com this compound is amenable to GC-MS analysis, which provides both retention time data for identification and a mass spectrum for structural confirmation. researchgate.net

In GC-MS, the sample is vaporized and separated on a capillary column. A common stationary phase, such as a 5% phenyl-polydimethylsiloxane (similar to DB-5 or HP-5MS), is suitable. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by extensive fragmentation, serves as a molecular fingerprint that can be compared to spectral libraries for identification. nist.govnist.gov

Table 4: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (10:1 ratio) |

| Oven Program | Start at 150°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This interactive table provides typical parameters for a GC-MS analytical method.

Computational and Theoretical Investigations of N 3 Chlorophenyl Cyclobutanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from its electronic structure. substack.com These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. aps.org For N-(3-chlorophenyl)cyclobutanecarboxamide, such calculations can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.netacs.org It is employed to gain mechanistic insights and understand the role of various factors in chemical transformations. researchgate.net DFT calculations focus on the electron density to determine the energy of a system, providing a balance between accuracy and computational cost.

For this compound, DFT studies can reveal key aspects of its reactivity associated with the amide linkage and the strained cyclobutane (B1203170) ring.

Amide Group Reactivity : The amide functional group possesses a planar structure due to the delocalization of the nitrogen lone pair into the carbonyl group. DFT calculations can quantify the rotational barrier around the C-N bond, determine the partial charges on the oxygen, carbon, and nitrogen atoms, and map the molecular electrostatic potential (MEP). The MEP identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule might interact with biological receptors or other reagents. For instance, the carbonyl oxygen is typically a site of negative potential, making it a hydrogen bond acceptor.

Cyclobutane Ring Reactivity : The cyclobutane ring is characterized by significant ring strain, a combination of angle strain from distorted sp3 bond angles and torsional strain. chemistrysteps.com DFT calculations can quantify this strain energy. This inherent strain can be a driving force for ring-opening reactions. researchgate.net Theoretical predictions can model the energy barriers for the cleavage of the C-C bonds within the cyclobutane ring under various conditions, providing insight into the molecule's stability and potential metabolic pathways. researchgate.netacs.orgnih.gov Studies on similar systems have used DFT to rationalize reaction selectivity and mechanisms, such as in gold-catalyzed cyclization reactions of alkynylcyclobutanes bearing an amide group. rsc.org

A hypothetical summary of DFT-calculated reactivity descriptors for this compound is presented below.

| Descriptor | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ring Strain Energy | ~26 kcal/mol | Estimated energy due to non-ideal bond angles in the cyclobutane ring, indicating potential for ring-opening reactions. |

This table is illustrative and contains hypothetical data based on typical values for similar molecules.

The bond between the cyclobutane ring and the carbonyl carbon.

The C-N amide bond.

The bond between the nitrogen atom and the chlorophenyl ring.

Molecular mechanics and quantum chemical methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. nih.gov By calculating the relative energies of different rotational isomers (rotamers), a potential energy surface can be generated, revealing the most stable (lowest energy) conformations and the energy barriers between them. Identifying the preferred conformation is critical as the 3D structure of a molecule dictates how it fits into a receptor's active site.

Quantum chemical calculations are routinely used to model and predict spectroscopic data, which aids in the characterization of compounds. substack.com

Infrared (IR) Spectroscopy : DFT calculations can predict the vibrational frequencies of the molecule. ijbiotech.com These calculated frequencies correspond to specific bond stretches, bends, and torsions. For this compound, key predicted vibrational bands would include the N-H stretch, the C=O (Amide I) stretch, and the C-N stretch/N-H bend (Amide II) coupling. nih.gov Comparing the computed spectrum with an experimental one can confirm the molecular structure. Theoretical calculations often overestimate frequencies due to the harmonic approximation, so scaling factors are typically applied. ijbiotech.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Theoretical methods can predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding tensors for each nucleus. These calculations are highly sensitive to the molecular geometry, making them a powerful tool for conformational analysis. By averaging the calculated chemical shifts over low-energy conformers, a predicted spectrum can be generated that is often in good agreement with experimental results.

A table of hypothetical predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | 3450 | Stretching of the amide N-H bond. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Stretching of C-H bonds on the cyclobutane ring. |

| C=O Stretch (Amide I) | 1685 | Stretching of the carbonyl group in the amide. |

| N-H Bend / C-N Stretch (Amide II) | 1550 | Coupled vibration of the amide group. |

| C-Cl Stretch | 780 | Stretching of the carbon-chlorine bond. |

This table is illustrative. Frequencies are approximate and would be determined by specific DFT calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Amide Derivatives

QSAR and QSPR are computational modeling methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure. For a series of cyclobutanecarboxamide (B75595) derivatives, a large number of descriptors can be calculated, which are typically categorized as:

1D Descriptors : Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors : Based on the 2D structure (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D Descriptors : Based on the 3D conformation (e.g., molecular shape indices, surface area, volume).

Physicochemical Descriptors : Properties like lipophilicity (LogP), polar surface area (PSA), and calculated pKa values.

Once generated, a crucial step is to select a subset of relevant descriptors that have the strongest correlation with the activity or property being modeled, while avoiding inter-correlation between descriptors. mdpi.com This variable selection process helps to create simpler, more robust, and more interpretable models.

| Descriptor Class | Example Descriptors for Cyclobutanecarboxamides |

| Constitutional (1D) | Molecular Weight, Number of Aromatic Rings, Number of Rotatable Bonds |

| Topological (2D) | Kier & Hall Connectivity Indices, Balaban J index |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment, Partial Charges on Amide Atoms |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA), Hydrogen Bond Donors/Acceptors |

With a dataset of compounds, their biological activities, and a selected set of descriptors, a mathematical model can be built. Various statistical and machine learning methods are used for this purpose:

Multiple Linear Regression (MLR) : A statistical method that creates a linear equation to model the relationship. researchgate.net

Support Vector Machines (SVR) : A machine learning method capable of modeling non-linear relationships. nih.govfrontiersin.org

Random Forest (RF) : An ensemble learning method that builds multiple decision trees to improve predictive accuracy. nih.gov

After a model is developed, it must be rigorously validated to ensure it is robust and has good predictive power. nih.gov Common validation techniques include:

Internal Validation : Methods like cross-validation (e.g., leave-one-out or k-fold) are used to assess the model's performance on the training data. researchgate.netfrontiersin.org The squared cross-validation correlation coefficient (q²) is a key metric.

External Validation : The model's predictive ability is tested on an external set of compounds that were not used during model development. researchgate.net The squared correlation coefficient for the test set (R²_pred) is calculated.

A robust and validated QSAR model for cyclobutanecarboxamide derivatives could then be used to screen virtual libraries of compounds to identify new molecules with potentially high activity, prioritizing them for synthesis and experimental testing.

| Model Type | Training Set R² | Cross-Validation q² | Test Set R² |

| MLR Model | 0.75 | 0.68 | 0.71 |

| SVR Model | 0.88 | 0.81 | 0.85 |

| RF Model | 0.92 | 0.85 | 0.88 |

This table presents hypothetical performance metrics for different QSAR models to illustrate the development and validation process. R² (coefficient of determination) and q² (cross-validated R²) values closer to 1 indicate better model performance.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of this compound. This technique models the atomic motions of the molecule over time by numerically solving Newton's equations of motion. By simulating the molecule in a virtual environment that mimics physiological conditions, MD simulations can provide deep insights into the molecule's flexibility, preferred shapes (conformations), and the energetic barriers between different conformations. This exploration is crucial for understanding its chemical behavior and potential biological activity.

The conformational space of this compound is defined by the rotational freedom around its single bonds and the flexibility of the cyclobutane ring. Key degrees of freedom include the puckering of the four-membered ring, the rotation around the amide C-N bond, and the orientation of the 3-chlorophenyl group relative to the rest of the molecule. MD simulations can map the free energy landscape associated with these motions, identifying the most stable, low-energy conformations and the pathways for transitioning between them.

Simulation of Intramolecular Dynamics and Solvent Effects

The intramolecular dynamics of this compound are characterized by several key motions. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. dalalinstitute.comlibretexts.orgmasterorganicchemistry.com MD simulations can quantify the dynamics of this puckering, showing the interconversion between equivalent puckered states. Another critical dynamic feature is the rotation around the amide bond, which has a partial double-bond character and therefore a significant rotational barrier. nih.govresearchgate.netrsc.orgrsc.org

Solvent plays a critical role in modulating these dynamics. Simulations are typically performed in an explicit solvent environment, such as a box of water molecules, to mimic aqueous physiological conditions. The interactions between the solute and solvent molecules can significantly influence the conformational preferences. For instance, polar solvents can form hydrogen bonds with the amide group, which can affect the barrier to rotation around the C-N bond. nih.govub.edu The effect of the solvent on the conformational equilibrium is a key aspect that MD simulations can elucidate, providing a more realistic picture of the molecule's behavior in solution.

To illustrate the type of data obtained from these simulations, the following table presents hypothetical results for the distribution of key dihedral angles in different solvent environments.

| Dihedral Angle | Most Probable Value (degrees) | Distribution Range (degrees) |

|---|

Ligand-Target Interactions in Biochemical Probe Development

In the context of developing biochemical probes, MD simulations are invaluable for understanding how this compound interacts with a biological target, such as a protein. nih.govnih.govresearchgate.netmdpi.com After an initial binding pose is predicted using molecular docking, MD simulations are used to refine this pose and assess the stability of the ligand-protein complex. These simulations can reveal how the ligand and protein adapt to each other's presence, a phenomenon known as "induced fit."

The simulations provide a detailed picture of the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By analyzing the trajectory of the simulation, researchers can identify which residues in the protein's binding site are key for the interaction and how water molecules might mediate this binding. unibas.ch This information is critical for the rational design of more potent and selective biochemical probes.

The following interactive table presents a hypothetical analysis of the interactions between this compound and key residues of a hypothetical protein target, as determined from an MD simulation.

| Protein Residue | Interaction Type | Average Distance (Å) | Occupancy (%) |

|---|

Research Applications and Functional Probes Derived from N 3 Chlorophenyl Cyclobutanecarboxamide

Development of Biochemical Probes and Chemical Tools for Biological Systems

The transformation of a bioactive compound like N-(3-chlorophenyl)cyclobutanecarboxamide into a biochemical probe is a critical step in elucidating its mechanism of action and identifying its biological targets. These chemical tools are indispensable for modern chemical biology and drug discovery.

Strategies for Probe Design and Derivatization with this compound Scaffolds

The design of effective biochemical probes from the this compound scaffold necessitates the incorporation of a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a photoaffinity label, without significantly diminishing the compound's inherent biological activity. Strategic derivatization is key to achieving this balance.

Key considerations in the design of such probes include:

Attachment Point: The selection of a suitable position on the this compound molecule for the attachment of a linker and reporter group is crucial. The cyclobutane (B1203170) ring and the phenyl ring offer potential sites for modification. Computational modeling can aid in identifying locations that are less likely to interfere with target binding.

Linker Chemistry: A linker is often employed to spatially separate the reporter group from the core scaffold, minimizing steric hindrance and preserving the binding affinity of the pharmacophore. The choice of linker length and composition can be optimized to ensure proper interaction with the target protein.

Reporter Group Selection: The choice of the reporter group depends on the intended application. For instance, fluorescent tags are suitable for cellular imaging, while biotin tags are used for affinity purification of target proteins. Photoaffinity labels, such as phenyl azides or diazirines, are particularly valuable for covalently capturing and identifying target proteins upon photoactivation. nih.gov

A common strategy involves synthesizing analogs of this compound with functional groups amenable to bioorthogonal chemistry, such as alkynes or azides. These "clickable" handles allow for the efficient and specific attachment of various reporter tags in a biological context.

Application in Target Identification and Validation Research

Biochemical probes derived from this compound are instrumental in the identification and validation of its cellular targets. Photoaffinity labeling, coupled with proteomics, is a powerful technique in this regard. A photoaffinity probe based on the this compound scaffold would be designed to bind to its target protein and, upon irradiation with UV light, form a covalent bond. The tagged protein can then be isolated and identified using mass spectrometry.

This process allows researchers to definitively identify the protein(s) with which the compound interacts, providing crucial insights into its mechanism of action. Subsequent validation studies can then be performed to confirm the biological relevance of the identified target.

Exploration in Fragment-Based Drug Discovery and Library Design

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of novel lead compounds. The this compound scaffold, with its inherent three-dimensionality, is an attractive starting point for the design of fragment libraries.

Design Principles for Three-Dimensional Cyclobutane Fragment Libraries

The design of fragment libraries based on the cyclobutane scaffold is guided by several key principles aimed at maximizing chemical diversity and exploring three-dimensional chemical space. nih.govnih.gov Historically, fragment libraries have been dominated by flat, aromatic compounds. nih.gov The inclusion of sp³-rich scaffolds like cyclobutane offers a significant advantage by introducing greater structural complexity and enabling more specific interactions with protein binding sites. nih.govvu.nl

Key design principles for cyclobutane fragment libraries include:

Three-Dimensionality: The non-planar nature of the cyclobutane ring provides a scaffold that can project substituents in well-defined vectors, allowing for a more thorough exploration of the three-dimensional space within a protein's binding pocket. vu.nl

Vectorial Diversity: The cyclobutane core can be substituted at multiple positions, providing diverse vectors for fragment growth and optimization into more potent lead compounds.

Physicochemical Properties: Fragments should adhere to the "Rule of Three," which dictates constraints on molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors to ensure good solubility and ligand efficiency. vu.nl

Computational tools such as Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis are often used to guide the design of these libraries to ensure broad coverage of chemical and shape diversity. nih.govvu.nl

Contribution of Cyclobutanecarboxamides to Molecular Diversity and Shape Space

Cyclobutanecarboxamides, including this compound, make a significant contribution to molecular diversity and the exploration of novel shape space in drug discovery. The rigid, puckered nature of the cyclobutane ring allows for the creation of molecules with distinct three-dimensional shapes that are not readily accessible with more traditional, planar scaffolds. nih.gov

This increased shape diversity can lead to several advantages:

Improved Selectivity: The well-defined spatial arrangement of functional groups on a cyclobutane scaffold can lead to more specific interactions with the target protein, resulting in improved selectivity over off-targets.

Enhanced Physicochemical Properties: The incorporation of a cyclobutane ring can improve metabolic stability and other key physicochemical properties of a drug candidate. nih.gov

Novel Intellectual Property: The underrepresentation of cyclobutane-containing compounds in existing drug libraries provides an opportunity for the discovery of novel chemical entities with unique biological activities.

The generation of libraries containing both cis and trans isomers of substituted cyclobutanes further expands the accessible shape diversity without significantly increasing molecular complexity. nih.govvu.nl

Investigations into Specific Enzyme Inhibition Mechanisms

The this compound scaffold has been investigated for its potential to inhibit various enzymes. The carboxamide moiety can participate in key hydrogen bonding interactions within an enzyme's active site, while the cyclobutane and chlorophenyl groups can engage in hydrophobic and van der Waals interactions.

The mechanism of enzyme inhibition can be either reversible or irreversible. wikipedia.org Reversible inhibitors can be competitive, non-competitive, or uncompetitive, depending on whether they bind to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. wikipedia.orglibretexts.org Irreversible inhibitors, on the other hand, typically form a covalent bond with the enzyme, leading to a permanent loss of activity. wikipedia.org

One area of particular interest for carboxamide-containing compounds is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. nih.govnih.gov Carbamate and urea-based inhibitors have been shown to act as irreversible inhibitors of FAAH by acylating the catalytic serine residue in the active site. While this compound itself is a carboxamide, its potential for irreversible inhibition would depend on the specific interactions within the FAAH active site and the reactivity of the carbonyl group.

Enzyme-Inhibitor Complex Structural Analysis

The precise understanding of how this compound and its derivatives interact with their target enzymes is crucial for the rational design of more potent and selective inhibitors. While a specific co-crystal structure of this compound with its primary target, Fatty Acid Amide Hydrolase (FAAH), is not publicly available, a wealth of information from the structural analysis of FAAH in complex with analogous inhibitors allows for a detailed and insightful inference of its binding mode.

Fatty acid amide hydrolase (FAAH) is an integral membrane protein that functions as a homodimer. nih.gov Each monomer of the enzyme is characterized by a core composed of an 11-stranded, twisted β-sheet surrounded by 24 α-helices. nih.gov The catalytic machinery of FAAH features an unusual Ser-Ser-Lys catalytic triad, comprising Ser241, Ser217, and Lys142, which is responsible for the hydrolysis of fatty acid amide substrates. nih.gov

Inhibitors of FAAH can be broadly categorized based on their mechanism of action: reversible and irreversible covalent inhibitors, and reversible non-covalent inhibitors. The structural analysis of FAAH complexed with various inhibitors has revealed key interaction points within the enzyme's active site. This active site is accessible from the membrane via a hydrophobic membrane access channel and also features a cytosolic port. nih.gov

Based on the crystal structures of FAAH with inhibitors sharing structural motifs with this compound, such as a phenyl ring and a carboxamide group, a plausible binding orientation can be constructed. The cyclobutyl group of the compound is likely to occupy the hydrophobic acyl-chain binding pocket. This pocket is lined with hydrophobic residues and is known to be conformationally mobile to accommodate various ligands. nih.gov

The 3-chlorophenyl moiety is predicted to be embedded within a hydrophobic region of the active site, making favorable van der Waals contacts with aromatic and hydrophobic residues such as Tyr194, Ile238, Leu380, Phe381, Leu433, Val491, and Phe432. nih.gov The amide linkage of this compound is positioned to interact with the catalytic serine residue, Ser241. Depending on the precise chemistry of the inhibitor, this interaction could be covalent, through acylation of the serine, or non-covalent, through hydrogen bonding.

The table below summarizes the key structural features of the FAAH active site and the likely interactions with this compound, inferred from studies of analogous inhibitors.

| FAAH Active Site Feature | Interacting Residues (Inferred) | Probable Interaction with this compound |

| Catalytic Triad | Ser241, Ser217, Lys142 | The carboxamide group is positioned for interaction with Ser241. |

| Acyl-Chain Binding Pocket | Hydrophobic residues | The cyclobutyl group occupies this pocket. |

| Hydrophobic Pocket | Tyr194, Ile238, Leu380, Phe381, Leu433, Val491, Phe432 | The 3-chlorophenyl group is embedded in this region. |

| Hydrogen Bond Donor | Gly485 | Potential hydrogen bond with the amide nitrogen. |

This inferred binding mode, based on extensive structural data from related enzyme-inhibitor complexes, provides a solid foundation for the further design and optimization of functional probes and therapeutic agents derived from the this compound scaffold.

Future Research Directions and Emerging Paradigms for N 3 Chlorophenyl Cyclobutanecarboxamide

Advancements in Sustainable and Atom-Economical Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For a compound like N-(3-chlorophenyl)cyclobutanecarboxamide, future research could focus on moving beyond traditional amide bond formation techniques, which often involve stoichiometric activating agents and generate significant waste.

Key areas for investigation would include the adoption of catalytic methods that enhance atom economy. For instance, direct amidation reactions that couple cyclobutanecarboxylic acid and 3-chloroaniline (B41212) with the expulsion of only water represent an ideal green synthetic route. Research in this area could explore various catalysts to facilitate this transformation under milder conditions.

Another avenue for sustainable synthesis is the exploration of solvent-free or green solvent conditions. Mechanochemical synthesis, which utilizes mechanical force to drive reactions, could offer a solventless route to this compound. numberanalytics.com Similarly, the use of biocatalysts, such as enzymes, could provide highly selective and environmentally friendly methods for its synthesis. numberanalytics.com

Below is an illustrative data table showcasing potential research targets for the sustainable synthesis of this compound.

| Synthetic Approach | Catalyst/Conditions | Theoretical Atom Economy (%) | Potential Advantages |

| Direct Amidation | Boronic acid derivatives | ~92% | High atom economy, water as the only byproduct. |

| Mechanochemical Synthesis | Ball milling, no solvent | 100% | Avoids solvent waste, potentially faster reaction times. |

| Biocatalytic Amidation | Immobilized Lipase (B570770) | >95% | High selectivity, mild reaction conditions, biodegradable catalyst. |

| Flow Chemistry | Packed-bed reactor with solid-supported catalyst | Continuous production | Enhanced safety, better process control, easy scalability. numberanalytics.com |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The chemical reactivity of this compound remains largely unexplored. The presence of the cyclobutane (B1203170) ring, the amide linkage, and the chlorinated phenyl group offers multiple sites for potential chemical transformations. Future research could focus on leveraging these features to develop novel synthetic methodologies.

For example, the C-H bonds of the cyclobutane ring could be targets for functionalization through transition-metal catalysis. Such reactions would enable the introduction of new functional groups, leading to a diverse library of derivatives with potentially interesting biological or material properties. The reactivity of the amide N-H bond and the aromatic C-Cl bond could also be explored for cross-coupling reactions.

The development of catalytic cycles where this compound acts as a substrate or a ligand could also be a fruitful area of research. This could involve its use in asymmetric catalysis or in the development of novel polymerization reactions.

The following table illustrates potential areas of reactivity research for this compound.

| Reaction Type | Potential Reagents/Catalysts | Expected Product Type | Potential Applications |

| C-H Functionalization | Palladium or Rhodium catalysts | Substituted cyclobutane derivatives | Synthesis of novel bioactive molecules. |

| Cross-Coupling Reactions | Buchwald-Hartwig amination | N-arylated derivatives | Development of new ligands or materials. |

| Ring-Opening Reactions | Lewis acids or transition metals | Linear amide derivatives | Access to different chemical scaffolds. |

| Directed Ortho-Metalation | Organolithium reagents | Ortho-functionalized phenyl derivatives | Synthesis of polysubstituted aromatic compounds. |

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling and Compound Design

Predictive models could be developed to forecast the reactivity of this compound in various chemical transformations. By training ML algorithms on datasets of similar reactions, it would be possible to predict the yield and selectivity of a reaction before it is performed in the lab, thus saving time and resources. pku.edu.cnnih.gov For instance, an ML model could predict the optimal catalyst and solvent combination for a specific C-H functionalization reaction on the cyclobutane ring. pku.edu.cn

Furthermore, generative AI models could be used to design new derivatives of this compound with specific predicted properties. mdpi.com For example, if a particular biological activity is desired, an AI model could suggest modifications to the parent structure to enhance this activity while maintaining other desirable properties like solubility and metabolic stability. nih.govymerdigital.com

This table provides examples of how machine learning and AI could be applied to the study of this compound.

| Application Area | Machine Learning/AI Technique | Potential Outcome |

| Reaction Optimization | Bayesian optimization, Random Forest | Identification of optimal reaction conditions (temperature, catalyst, solvent) for the synthesis of derivatives. pku.edu.cn |

| Property Prediction | Graph Neural Networks (GNNs), Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical properties, biological activity, and toxicity of novel derivatives. nih.gov |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of new molecules based on the this compound scaffold with improved therapeutic profiles. mdpi.com |

| Retrosynthesis Planning | Monte Carlo Tree Search, Deep Learning | Automated design of synthetic routes to complex target molecules starting from this compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(3-chlorophenyl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling cyclobutanecarboxylic acid derivatives with 3-chloroaniline via amidation. Optimize using coupling agents (e.g., HATU or EDC/HCl) and solvents (DMF or dichloromethane) under inert atmospheres. Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) are critical to minimize side products like N-acylurea .

- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using NMR and LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for cyclobutane protons (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths (e.g., C–Cl: ~1.74 Å) and torsional angles. Space groups (e.g., monoclinic P21/c) are common for similar chlorophenyl amides .

Q. How can researchers design preliminary biological assays to evaluate the compound’s bioactivity?

- Screening : Use in vitro assays targeting enzymes/receptors (e.g., kinase inhibition) or antimicrobial activity (MIC against Gram+/Gram– bacteria). Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (DMSO vehicle) .

- Dose-Response : Test concentrations (1–100 μM) in triplicate. Analyze IC50 values using nonlinear regression (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.